molecular formula C11H18ClN B1377741 2-Phenylpentan-3-amine hydrochloride CAS No. 1375474-33-1

2-Phenylpentan-3-amine hydrochloride

Cat. No.: B1377741
CAS No.: 1375474-33-1
M. Wt: 199.72 g/mol
InChI Key: HXIVHJRWXBYVPT-UHFFFAOYSA-N
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Description

2-Phenylpentan-3-amine hydrochloride is an organic compound with the molecular formula C11H17N·HCl. It is a hydrochloride salt form of 2-Phenylpentan-3-amine, which is a primary amine. This compound is known for its unique structure, which includes a phenyl group attached to a pentan-3-amine backbone. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Phenylpentan-3-amine hydrochloride typically involves the alkylation of ammonia or primary amines with appropriate alkyl halides. One common method is the nucleophilic substitution reaction where a haloalkane reacts with ammonia or a primary amine to form the desired amine. For example, the reaction of 2-Phenylpentan-3-amine with hydrochloric acid yields this compound.

Industrial Production Methods

In industrial settings, the production of this compound can be scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves the careful control of reaction conditions such as temperature, pressure, and the stoichiometric ratio of reactants to optimize the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-Phenylpentan-3-amine hydrochloride undergoes various chemical reactions, including:

    Oxidation: The amine group can be oxidized to form corresponding nitroso, nitro, or N-oxide derivatives.

    Reduction: The compound can be reduced to form secondary or tertiary amines.

    Substitution: The amine group can participate in nucleophilic substitution reactions, forming amides, imines, or other derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like acyl chlorides or sulfonyl chlorides are used for acylation or sulfonation reactions.

Major Products Formed

    Oxidation: Formation of nitroso, nitro, or N-oxide derivatives.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Formation of amides, imines, or sulfonamides.

Scientific Research Applications

2-Phenylpentan-3-amine hydrochloride is utilized in various fields of scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic applications, including its role as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Employed in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 2-Phenylpentan-3-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The amine group can form hydrogen bonds or ionic interactions with these targets, modulating their activity. The exact pathways and molecular targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    2-Phenylethylamine: A simpler analog with a shorter carbon chain.

    3-Phenylpropylamine: Another analog with a different carbon chain length.

    2-Phenylbutan-2-amine: A structurally similar compound with a different substitution pattern.

Uniqueness

2-Phenylpentan-3-amine hydrochloride is unique due to its specific structure, which imparts distinct chemical and physical properties

Properties

IUPAC Name

2-phenylpentan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17N.ClH/c1-3-11(12)9(2)10-7-5-4-6-8-10;/h4-9,11H,3,12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXIVHJRWXBYVPT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(C)C1=CC=CC=C1)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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